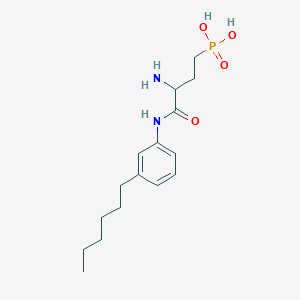

Ácido 3-amino-4-(3-hexilfenilamino)-4-oxobutílico

Descripción general

Descripción

W146 is a complex organic compound with a unique structure that includes both amino and phosphonic acid functional groups

Aplicaciones Científicas De Investigación

W146 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid is the Sphingosine-1-phosphate receptor subtype 1 (S1P1) . S1P1 is a high-affinity G-protein-coupled receptor for Sphingosine-1-phosphate (S1P), a serum-borne bioactive lipid that regulates various physiological functions .

Mode of Action

3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid, also known as W146, acts as a selective antagonist of S1P1 . This means it binds to S1P1 and blocks its activation by S1P, thereby inhibiting the downstream effects of S1P-S1P1 signaling .

Biochemical Pathways

The S1P-S1P1 signaling pathway plays a crucial role in the regulation of hematopoietic stem progenitor cells (HSPCs) . By antagonizing S1P1, W146 can affect the mobilization of HSPCs . .

Result of Action

W146 has been shown to enhance the mobilization of HSPCs stimulated by AMD3100, a well-known activator of HSPC mobilization . This suggests that W146 could potentially be used to improve the efficacy of HSPC mobilization therapies .

Métodos De Preparación

The synthesis of W146 typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

W146 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.

Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Comparación Con Compuestos Similares

W146 can be compared with similar compounds such as:

- 3-Aminopropylphosphonic acid

- 4-Aminobutylphosphonic acid

- 6-Aminohexylphosphonic acid These compounds share similar functional groups but differ in their specific structures and properties. The unique combination of amino and hexylphenylamino groups in W146 distinguishes it from these related compounds .

Actividad Biológica

W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a critical role in various biological processes, including immune cell trafficking, vascular integrity, and inflammation. Understanding the biological activity of W146 is essential for its application in therapeutic contexts, particularly in autoimmune diseases and inflammation-related conditions.

W146 has a Ki value of approximately 18 nM , indicating its potency as an S1P1 antagonist. It exhibits no significant activity at other sphingosine-1-phosphate receptors, such as S1P2, S1P3, or S1P5 . The compound's mechanism involves competitive inhibition at the S1P1 receptor, which leads to enhanced capillary leakage and restoration of lymphocyte egress in vivo. This characteristic makes it a valuable tool in studying the modulation of immune responses .

In Vitro Studies

W146 has been shown to inhibit various inflammatory pathways. For example, it effectively reduced the expression of pro-inflammatory markers such as NF-κB p65 and COX-2 in human chondrocytes stimulated by interleukin-1β (IL-1β) . The compound also demonstrated a dose-dependent inhibition of matrix metalloproteinases (MMPs) involved in cartilage degradation, highlighting its potential as an anti-inflammatory agent .

In Vivo Studies

In animal models, W146 administration led to a transient reduction in lymphocyte populations within the blood. Specifically, after intravenous injection, there was a slight decrease in B cell numbers at one hour post-injection; however, this effect was not sustained at four hours . This transient efficacy contrasts with other S1P1 antagonists like KSI-6666, which exhibited more persistent effects on lymphocyte trafficking .

Comparative Efficacy with Other Compounds

The biological activity of W146 can be compared with other S1P modulators. For instance:

| Compound | Ki Value (nM) | Effect on Lymphocyte Trafficking | Duration of Action |

|---|---|---|---|

| W146 | 18 | Transient reduction | Short-lived |

| KSI-6666 | Not reported | Significant reduction | Persistent |

| FTY720-P | Not reported | Agonistic effects | Variable |

This table illustrates that while W146 is effective as an antagonist, its short duration of action limits its therapeutic use compared to other compounds that provide more sustained effects .

Case Studies and Research Findings

Research has highlighted the role of W146 in various experimental settings:

- Autoimmune Disease Models : In models of multiple sclerosis (MS), W146's antagonistic properties were evaluated for their potential to modulate immune responses without the side effects associated with agonistic activity .

- Inflammation Studies : W146 was shown to inhibit IL-1β-induced inflammatory responses in human chondrocytes, suggesting its utility in treating conditions like osteoarthritis where inflammation plays a key role .

Summary and Future Directions

W146 serves as a potent S1P1 antagonist with notable biological activity primarily characterized by its ability to modulate immune cell trafficking and inflammatory responses. While it demonstrates significant potential for therapeutic applications, particularly in autoimmune diseases, its transient efficacy necessitates further research into developing more potent and long-lasting antagonists.

Future studies should focus on:

- Longer-term pharmacokinetic profiles : Understanding how modifications to the compound structure might enhance its duration of action.

- Combination therapies : Exploring the synergistic effects of W146 with other immunomodulatory agents could provide new avenues for treatment strategies.

Propiedades

IUPAC Name |

[3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJRVGZWNDOOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.